Lipophilicity (XLogP3) of the Alanine Backbone vs. Glycine-Backbone Analog (3,5-Dimethylphenyl Series)
The alanine backbone of the target compound contributes an additional lipophilicity increment of ΔXLogP3 = +0.4 relative to the glycine-backbone analog N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycine (XLogP3 = 1.4) [1][2]. This difference arises from the α-methyl group on alanine and is consistent with the ~0.5 log unit contribution expected for a methylene insertion. For procurement decisions in fragment-based or property-guided medicinal chemistry, this quantifiable lipophilicity shift directly influences predicted membrane permeability and solubility profiles [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine; XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A ΔXLogP3 of 0.4 is large enough to alter logD-dependent properties such as Caco-2 permeability and plasma protein binding, making the alanine derivative functionally non-interchangeable with the glycine analog in any ADME-sensitive assay.
- [1] PubChem. N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine. Compound Summary CID 2964533. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
- [2] PubChem. N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine. Compound Summary CID 846622. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
